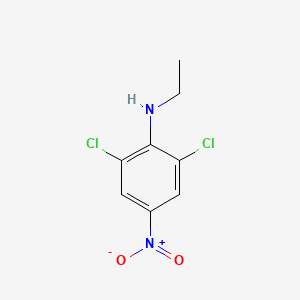

2,6-dichloro-N-ethyl-4-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2N2O2 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

2,6-dichloro-N-ethyl-4-nitroaniline |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-11-8-6(9)3-5(12(13)14)4-7(8)10/h3-4,11H,2H2,1H3 |

InChI Key |

JDESJJDAFRFHGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for 2,6 Dichloro N Ethyl 4 Nitroaniline and Analogues

Established Synthetic Pathways for Halogenated Nitroanilines

The traditional synthesis of halogenated nitroanilines, including the precursor 2,6-dichloro-4-nitroaniline (B1670479), relies on sequential electrophilic aromatic substitution and amine functionalization. wikipedia.orgebi.ac.uk

Direct Halogenation and Nitration Approaches

The primary route to 2,6-dichloro-4-nitroaniline involves the direct chlorination of 4-nitroaniline (B120555). wikipedia.orgprepchem.com This electrophilic aromatic substitution reaction is typically carried out using a chlorinating agent in the presence of an acid. prepchem.comgoogle.com The nitro group (-NO2) is a meta-director and a deactivating group, while the amino group (-NH2) is an ortho, para-director and an activating group. numberanalytics.comlibretexts.org In acidic media, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director. This directs the incoming chlorine atoms to the positions ortho to the amino group (and meta to the nitro group).

One established method involves dissolving p-nitroaniline in concentrated hydrochloric acid and then gradually adding a solution of potassium chlorate (B79027). prepchem.com The reaction mixture is then diluted with water to precipitate the product, which can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol, yielding lemon-yellow needles. prepchem.com An alternative approach utilizes chlorine gas in an aqueous hydrochloric acid medium at elevated temperatures (95-110°C). google.com The concentration of the hydrochloric acid at the start of the reaction is a critical parameter, with optimal concentrations ranging between 4 and 7.5 N to achieve improved yield and product quality. google.com Another patented process describes the chlorination of 4-nitroaniline with chlorine bleaching liquor in the presence of a dispersing agent and either hydrochloric or nitric acid, with a carefully controlled temperature profile starting at 5-10°C and gradually increasing to 70°C. google.com This method is reported to produce 2,6-dichloro-4-nitroaniline in high purity (at least 97%) and a yield of 90% of theory. google.com

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| p-Nitroaniline | Potassium chlorate, conc. HCl | 25 | 87 | Not specified | prepchem.com |

| p-Nitroaniline | Chlorine gas, aq. HCl (4-7.5 N) | 95-110 | 92 | 82 | google.com |

| p-Nitroaniline | Chlorine bleaching liquor, HCl or HNO3, dispersing agent | 5-70 | 90 | >97 | google.com |

Amine Derivatization Strategies, including N-alkylation

Once 2,6-dichloro-4-nitroaniline is obtained, the final step to produce 2,6-dichloro-N-ethyl-4-nitroaniline is the N-alkylation of the primary amine. This is a nucleophilic substitution reaction where the amine acts as a nucleophile, attacking an ethylating agent. wikipedia.orgncert.nic.in Common ethylating agents include ethyl halides (e.g., ethyl iodide or ethyl bromide) or other electrophilic ethylene (B1197577) sources.

The N-alkylation of amines can sometimes lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, as the newly formed secondary amine can also react with the alkylating agent. wikipedia.orgncert.nic.in To favor mono-alkylation and the formation of the desired secondary amine, reaction conditions such as the stoichiometry of the reactants, temperature, and the choice of solvent and base are carefully controlled. whiterose.ac.uk The use of a large excess of the primary amine can also help to minimize over-alkylation. whiterose.ac.uk

Advanced Synthetic Techniques and Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods for the production of 2,6-dichloro-N-ethyl-4-nitroaniline and its analogues.

Catalytic Systems in Amination and Halogenation Reactions

Transition-metal catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds. nsf.gov While traditionally used for coupling aryl halides with amines, recent developments have explored the use of nitroaromatics directly as the amine source, overcoming the need for pre-reduction and protection-deprotection steps. nsf.gov Bimetallic palladium-copper (Pd-Cu) nanocatalysts in aqueous micelles have shown promise in selectively facilitating the amination pathway while suppressing undesired hydrodehalogenation. nsf.gov

For N-alkylation, the "borrowing hydrogen" or "hydrogen autotransfer" strategy offers an atom-economical alternative to the use of alkyl halides. nih.gov In this approach, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol to form an aldehyde in situ. nih.govmagtech.com.cn This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. nih.gov Noble metal catalysts, such as those based on rhodium and palladium, as well as non-noble metal catalysts, have been investigated for these reductive amination reactions. magtech.com.cnfrontiersin.org

Environmentally Conscious Synthesis (Green Chemistry Principles)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. jetir.orgresearchgate.net In the context of synthesizing halogenated nitroanilines, this involves exploring safer solvents, reducing waste, and improving atom economy. researchgate.net

One approach is to carry out reactions in aqueous media, avoiding the use of hazardous chlorinated organic solvents. For instance, a greener method for the preparation of acetanilide, a related transformation, utilizes an aqueous medium and avoids solvents like acetic acid. The development of catalytic systems, as mentioned previously, also aligns with green chemistry principles by enabling reactions to proceed under milder conditions and with higher selectivity, thus reducing byproducts. magtech.com.cnfrontiersin.org The use of molecular oxygen as an oxidant in certain processes can also reduce contamination compared to other oxidizing agents. jetir.org Furthermore, theoretical analyses are being conducted to understand and optimize "green" synthesis routes, such as the reduction of nitrobenzene (B124822) to aniline (B41778) using activated carbon and water, which avoids the need for hydrogen gas and metal catalysts. researchgate.net

Reaction Kinetics and Mechanism Elucidation

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Electrophilic aromatic substitution (EAS) reactions, central to the halogenation and nitration steps, proceed through a two-step mechanism. numberanalytics.commasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile to form a carbocation intermediate (the sigma complex or arenium ion), is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. numberanalytics.commasterorganicchemistry.comlumenlearning.com The second step is the rapid deprotonation to restore aromaticity. masterorganicchemistry.com

For N-alkylation reactions, kinetic studies can help in controlling the product distribution. For example, 1H NMR spectroscopy has been used to estimate the rate constants for the formation of secondary and tertiary amines during N-alkylation, providing valuable data for optimizing the yield of the desired secondary amine. nih.gov The ratio of the rate constant for tertiary amine formation to that of secondary amine formation (k2/k1) can be significantly influenced by the choice of alkylating agent. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2,6 Dichloro N Ethyl 4 Nitroaniline

High-Resolution Chromatographic Separations

Chromatography is fundamental in assessing the purity of 2,6-dichloro-4-nitroaniline (B1670479) and identifying potential impurities from its synthesis, such as 2-chloro-4-nitroaniline (B86195). bldpharm.com

Liquid Chromatography (LC) Applications in Compound Purity and Identification

High-Pressure Liquid Chromatography (HPLC) is a key technique for determining the purity of 2,6-dichloro-4-nitroaniline. For instance, a patented synthesis process reports achieving a purity of at least 97% as determined by HPLC. bldpharm.com This method is crucial for quality control, allowing for the quantification of the main component and the detection of synthesis-related impurities like 2-chloro-4-nitroaniline. bldpharm.com The selection of the stationary and mobile phases is critical for achieving optimal separation of the parent compound from its closely related analogues.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is another powerful tool for the analysis of 2,6-dichloro-4-nitroaniline and related compounds. The United States Environmental Protection Agency (EPA) Method 8131 specifies conditions for the analysis of aniline (B41778) derivatives, including 2,6-dichloro-4-nitroaniline, by gas chromatography. prepchem.com The method provides retention time data on different capillary columns, demonstrating its utility in separating a complex mixture of aniline derivatives. prepchem.com Purity assays of commercial-grade 2,6-dichloro-4-nitroaniline often specify a minimum of 94.0% to 99% purity as determined by GC analysis. google.combldpharm.com

Table 1: GC Conditions and Purity Data for 2,6-dichloro-4-nitroaniline

| Parameter | Value/Condition | Reference |

| Analytical Method | Capillary Gas Chromatography | google.com |

| Reported Purity | >99% | google.com |

| Reported Purity | ≥94.0% | bldpharm.com |

| EPA Method | Method 8131 | prepchem.com |

| Impurity Detected | 2-chloro-4-nitroaniline | google.com |

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, provide definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of 2,6-dichloro-4-nitroaniline. wikipedia.org This technique allows for the unequivocal identification of the compound in various matrices with high sensitivity, reaching a limit of quantification (LOQ) as low as 0.05 μg/L in certain applications. wikipedia.org The mass spectrum of 2,6-dichloro-4-nitroaniline shows a characteristic molecular ion peak that confirms its molecular weight. While specific LC-MS data is less commonly published in standard databases, its application would be analogous to GC-MS, providing both retention time and mass data for robust identification, particularly for less volatile derivatives or in complex sample matrices.

Advanced Spectroscopic Methods

Spectroscopic methods provide fundamental information about the molecular structure of 2,6-dichloro-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. While a specific public record for an N-ethyl derivative is unavailable, spectral data for the parent compound, 2,6-dichloro-4-nitroaniline, and related structures are available from various sources. A ¹H NMR spectrum of 2,6-dichloro-4-nitroaniline would be expected to show signals corresponding to the two aromatic protons and the amine protons. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern on the benzene (B151609) ring. For the isotopically labeled analogue, 2,6-Dichloro-4-nitroaniline-13C6, ¹³C NMR would provide detailed information about the carbon skeleton.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule.

The FTIR spectrum of 2,6-dichloro-4-nitroaniline, typically recorded using a KBr wafer technique, displays characteristic absorption bands. These bands correspond to the vibrational modes of the N-H bonds in the amine group, the N-O bonds of the nitro group, and the C-Cl and C-C bonds of the substituted aromatic ring.

Raman spectroscopy offers complementary information. The availability of both FTIR and Raman spectra allows for a more complete vibrational analysis, aiding in the structural confirmation of the compound.

Table 2: Key Spectroscopic Data for 2,6-dichloro-4-nitroaniline

| Technique | Database/Source | Key Information Provided | Reference |

| GC-MS | Analytice, ChemicalBook | Mass spectrum, Molecular Ion Peak (m/z 206) | wikipedia.org |

| ¹H NMR | ChemicalBook | Spectral data for structural analysis | |

| FTIR | PubChem, ChemicalBook | Characteristic functional group frequencies (N-H, N-O, C-Cl) | |

| Raman | PubChem, ChemicalBook | Complementary vibrational modes |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure

The electronic structure of nitroaniline compounds is defined by the interplay between the electron-donating amino group (-NHR) and the strongly electron-withdrawing nitro group (-NO₂), mediated by the aromatic ring. This "push-pull" system results in a significant intramolecular charge transfer (ICT) character, which governs the compound's optical properties. The presence of two chlorine atoms further influences the electronic distribution through inductive withdrawal.

Although the compound itself is not known for strong native fluorescence, its presence can be detected with exceptional sensitivity through the quenching of highly luminescent sensor materials. A notable study demonstrated the use of a 56-metal Cadmium(II)-Samarium(III) nanocluster as a triple-emissive sensor for the parent compound, 2,6-dichloro-4-nitroaniline (DCN). rsc.org This sensor exhibits emissions in both the visible and near-infrared (NIR) spectrum. The introduction of DCN effectively quenches this luminescence, allowing for its quantitative detection. rsc.org The efficiency of this quenching process provides insight into the electronic structure of DCN, specifically its low-lying Lowest Unoccupied Molecular Orbital (LUMO) which facilitates electron transfer from the excited sensor. researchgate.net

The N-ethyl group on the target compound is expected to have a minor electronic effect compared to the primary amine of DCN, likely causing a slight red-shift (bathochromic shift) in the absorption spectrum and potentially altering the quenching efficiency with nanosensors, but the fundamental detection principles remain the same.

Table 1: Luminescent Sensor Performance for 2,6-Dichloro-4-nitroaniline (DCN)

| Sensor System | Emission Type | Analyte | Limit of Detection (LOD) |

|---|---|---|---|

| Cd(II)–Sm(III) Nanocluster rsc.org | Visible (Ligand-centered) | DCN | 0.95 μM |

| Visible (Sm(III)) | DCN | 1.58 μM | |

| NIR (Sm(III)) | DCN | 2.81 μM |

Emerging Detection and Quantification Technologies

The widespread use of nitroaromatic compounds has driven the development of rapid, sensitive, and field-deployable detection methods. Emerging technologies based on electrochemical and luminescent nanosensors are at the forefront of this research, offering significant advantages over traditional chromatographic techniques.

Electrochemical Sensor Development for Nitroaromatic Compounds

Electrochemical methods provide a simple, cost-effective, and portable means for detecting nitroaromatic compounds. The fundamental principle behind this detection is the electrochemical reduction of the nitro group (-NO₂) on an electrode surface. This process typically occurs in a stepwise fashion, first to a hydroxylamine (B1172632) (-NHOH) and subsequently to an amine (-NH₂) derivative.

The potential at which this reduction occurs is sensitive to the molecular structure, including the nature and position of other substituents on the aromatic ring. This allows for a degree of selectivity in identifying different nitroaromatic compounds. To enhance sensitivity and selectivity, modern electrochemical sensors often employ chemically modified electrodes. These modifications can include:

Nanostructured Materials: Materials like mesoporous silica (B1680970) (e.g., MCM-41) and graphene are used to increase the electrode's surface area, allowing for the pre-concentration of the analyte and leading to higher sensitivity.

Functional Coatings: Electrodes can be functionalized with specific molecules that have a high affinity for nitroaromatic compounds, facilitating selective adsorption onto the sensor surface.

Techniques such as square-wave voltammetry and differential pulse voltammetry are commonly used as they offer improved signal-to-noise ratios and lower detection limits compared to classical cyclic voltammetry. For instance, a disposable amperometric sensor using an electrochemically preanodized screen-printed carbon electrode has been shown to effectively detect various nitroaromatics with detection limits in the micromolar range. chemicalbook.com Given its structure, 2,6-dichloro-N-ethyl-4-nitroaniline would be readily detectable by such systems through the characteristic reduction of its nitro group.

Luminescent Nanosensors for Selective Chemical Detection

Luminescent nanosensors have emerged as a powerful platform for the ultra-sensitive detection of nitroaromatic explosives and related compounds. These sensors utilize highly luminescent nanomaterials, such as quantum dots (QDs), metal-organic frameworks (MOFs), and lanthanide nanoclusters, as signal transducers. researchgate.net

The primary detection mechanism is based on luminescence quenching via Photoinduced Electron Transfer (PET) . The process unfolds as follows:

The nanosensor is excited by an external light source (e.g., UV light), promoting it to an electronically excited state.

In the presence of an electron-deficient nitroaromatic compound, the excited nanosensor can donate an electron to the analyte's low-energy LUMO.

This electron transfer provides a non-radiative pathway for the sensor to return to its ground state, effectively "quenching" or turning off its luminescence.

The efficiency of this quenching is directly related to the concentration of the nitroaromatic analyte, allowing for precise quantification. The electron-deficient nature of 2,6-dichloro-N-ethyl-4-nitroaniline, conferred by its nitro and chloro substituents, makes it an excellent candidate for detection by this method.

As previously mentioned, a high-nuclear Cd(II)–Sm(III) nanocluster has been specifically designed for the reliable detection of the parent compound DCN in fruit extracts, demonstrating the practical applicability of this technology. rsc.org The sensor showed a rapid, triple-emissive response with high sensitivity and selectivity, achieving detection limits as low as 0.95 μM. rsc.org This highlights the potential for developing highly specialized nanosensors tailored for specific nitroaromatic pesticides and industrial chemicals.

Environmental Transformation and Degradation Mechanisms of Nitroaniline Derivatives

Abiotic Environmental Pathways

Abiotic degradation processes, driven by physical and chemical factors in the environment, play a significant role in the transformation of nitroaromatic compounds. These pathways include photochemical degradation, hydrolysis, and reductive transformations in the absence of oxygen.

Photochemical Degradation Studies

Photolysis, or the breakdown of chemical compounds by light, is a crucial abiotic degradation pathway for many organic pollutants. For N-substituted anilines, the primary photochemical process often involves the fission of the nitrogen-substituent bond. rsc.org Studies on N-methyl-N-nitroanilines have shown that this bond cleavage can be homolytic in aprotic solvents and heterolytic in protic solvents like methanol (B129727). rsc.org The presence of oxygen and the nature of the solvent significantly influence the resulting product distribution. rsc.org

The photochemistry of ortho-nitroaniline (ONA) serves as a model for understanding the initial decomposition pathways of more complex nitroaromatic compounds. acs.org Upon UV excitation, ONA can undergo intramolecular hydrogen transfer from the amino to the nitro group. acs.org

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of nitroaromatic compounds to hydrolysis can vary significantly depending on the specific substituents on the aromatic ring. For example, the hydrolysis of 2,5-dichloro-4-nitroacetanilide and its isomers can be achieved using a mixture of methanol and aqueous sodium hydroxide, yielding 2,5-dichloro-4-nitroaniline. google.com

Experimental data on the hydrolysis of trinitrotoluene (TNT) in aqueous solutions at a high pH (pH 12) show a rapid transformation into non-aromatic compounds within a few hours. mdpi.com This process is accompanied by the release of significant amounts of nitrite (B80452), indicating that the resulting products are less nitrated. mdpi.com

Reductive Transformation in Anaerobic Environmental Compartments

In anaerobic environments, such as sediments and anoxic zones of groundwater, reductive transformations are a primary degradation pathway for nitroaromatic compounds. nih.gov Under these conditions, the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. nih.govresearchgate.net This process is often mediated by microorganisms.

Studies on nitrated diphenylamine (B1679370) derivatives have shown that under anaerobic conditions, they are metabolized through the reduction of the nitro groups. nih.gov For example, 2,4-dinitrodiphenylamine (B1346988) is first reduced to 2-amino-4-nitrodiphenylamine and then to 2,4-diaminodiphenylamine. nih.gov Similarly, 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine (B16768) are primarily reduced to their corresponding amino derivatives. nih.gov

Research on 2-chloro-4-nitroaniline (B86195) has demonstrated its degradation by Fe(III)-reducing microbial strains under anaerobic conditions. nih.govsci-hub.se The degradation pathways can vary between different microbial species. For instance, Geobacter sp. KT7 transforms the nitro group to an amino group before dechlorination, while Thauera aromatica KT9 dechlorinates the compound first, followed by the removal of the nitro group. nih.gov The co-existence of different microbial species can enhance the degradation rate. nih.govsci-hub.se

Biotransformation Pathways and Microbial Involvement

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. asm.orgnih.govdtic.mil These biotransformation pathways can occur under both aerobic and anaerobic conditions and involve a variety of enzymes.

Aerobic and Anaerobic Biodegradation Processes of Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds is influenced by the presence or absence of oxygen. The electron-withdrawing nature of the nitro group generally makes these compounds resistant to oxidative degradation, which is a common pathway for many aromatic compounds. asm.orgnih.govnih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the primary transformation is the reduction of the nitro group. nih.gov This reduction is a slow process and can lead to the formation of potentially carcinogenic aromatic amines. researchgate.net Anaerobic bacteria, such as Desulfovibrio species, can utilize nitroaromatic compounds as a nitrogen source by reducing the nitro group. nih.gov

Aerobic Biodegradation: In aerobic environments, some bacteria have evolved pathways to mineralize nitroaromatic compounds. nih.gov Several strategies for the removal or productive metabolism of nitro groups have been identified:

Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a complex that subsequently eliminates a nitrite ion. nih.gov

Monooxygenase and Dioxygenase Activity: Monooxygenase enzymes can add a single oxygen atom, leading to the elimination of the nitro group from nitrophenols. nih.gov Dioxygenases can insert two hydroxyl groups, which also results in the spontaneous elimination of the nitro group from various nitroaromatics. nih.gov

Reduction and Rearrangement: The initial step in the productive metabolism of some nitroaromatic compounds is the reduction of the nitro group to a hydroxylamine (B1172632). This intermediate then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, which can be further degraded through ring fission. nih.gov

A study on the aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas species identified 4-nitroaniline (B120555), 4-aminophenol, and 1,2,4-benzenetriol (B23740) as major metabolic intermediates. plos.org Similarly, Rhodococcus sp. strain MB-P1 has been shown to degrade 2-chloro-4-nitroaniline aerobically, utilizing it as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway involves the formation of 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. nih.gov

Enzymatic Degradation Mechanisms of Related Nitroaromatic Structures

The enzymatic machinery involved in the biodegradation of nitroaromatic compounds is diverse and plays a critical role in their transformation.

Nitroreductases: Nitroreductases are a class of flavoproteins that catalyze the reduction of nitro groups using NADH or NADPH as electron donors. google.com These enzymes are key to the initial steps of both anaerobic and some aerobic degradation pathways. nih.govnih.gov For example, the nitroreductase NfsB from Escherichia coli can catalyze the reduction of nitroaromatic compounds to aromatic amines. nih.gov Some nitroreductases have a broad substrate range and can reduce various nitroaromatic compounds, including nitroanilines. google.com

Oxygenases: As mentioned previously, monooxygenase and dioxygenase enzymes are crucial for the aerobic degradation of many nitroaromatic compounds. nih.gov Flavin-dependent monooxygenases are commonly involved in the degradation of nitro- or chloro-containing aromatic compounds. nih.gov For instance, the initial step in the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. MB-P1 is mediated by a flavin-dependent monooxygenase. nih.gov

The following table summarizes the key enzymes and their roles in the degradation of nitroaromatic compounds:

| Enzyme Class | Function | Example Substrates | Reference |

| Nitroreductases | Reduction of nitro groups to nitroso, hydroxylamino, and amino groups. | Nitroanilines, Nitrotoluenes, Nitrobenzenes | google.com |

| Monooxygenases | Addition of a single oxygen atom, often leading to nitro group elimination. | Nitrophenols, 2-chloro-4-nitroaniline | nih.govnih.gov |

| Dioxygenases | Insertion of two hydroxyl groups, leading to nitro group elimination. | Dinitrotoluene, 2-nitrotoluene | nih.gov |

Identification of Microbial Metabolites and Catabolic Genes

The biodegradation of halogenated nitroaromatic compounds is a critical process in their environmental detoxification. While specific studies on 2,6-dichloro-N-ethyl-4-nitroaniline are not extensively documented in the provided literature, research on structurally similar compounds, such as 2-chloro-4-nitroaniline (2-C-4-NA) and 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP), offers significant insights into the likely metabolic pathways and genetic underpinnings.

Microorganisms have evolved sophisticated enzymatic systems to mineralize these recalcitrant molecules. asm.org The initial steps in the aerobic degradation of nitroaromatic compounds can proceed via either oxidative or reductive attacks on the nitro group. sjtu.edu.cn Oxidative pathways, initiated by monooxygenases or dioxygenases, convert the parent compound into catechols or quinones, while reductive pathways lead to the formation of hydroxylamines or amines. sjtu.edu.cn

A key example is the aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1, which can utilize the compound as its sole source of carbon, nitrogen, and energy. nih.govplos.org The degradation is initiated by a flavin-dependent monooxygenase that catalyzes oxidative denitration, removing the nitro group and forming 4-amino-3-chlorophenol (4-A-3-CP). nih.govplos.org This is followed by the action of an aniline (B41778) dioxygenase, which transforms 4-A-3-CP into 6-chlorohydroxyquinol (6-CHQ), a terminal aromatic intermediate that undergoes subsequent ring cleavage. nih.govplos.org This process results in the release of nitrite, chloride ions, and ammonia. nih.govplos.org

Similarly, the degradation of 2,6-DCNP by Cupriavidus sp. CNP-8 involves a two-component monooxygenase, HnpAB, which converts 2,6-DCNP to 6-chlorohydroxyquinol. semanticscholar.org Genetic analysis revealed that the hnp gene cluster is responsible for this catabolism. semanticscholar.org

The table below summarizes identified metabolites in the degradation of a related nitroaniline compound.

| Parent Compound | Degrading Microorganism | Key Metabolites Identified | Reference |

| 2-chloro-4-nitroaniline (2-C-4-NA) | Rhodococcus sp. strain MB-P1 | 4-amino-3-chlorophenol (4-A-3-CP), 6-chlorohydroxyquinol (6-CHQ) | nih.govplos.org |

The catabolic versatility of bacteria like Rhodococcus is often attributed to their large genomes and the presence of specific catabolic genes. plos.org For many nitroaromatic compounds, these genes are located on plasmids, which facilitates their transfer between different bacterial species and contributes to the adaptation of microbial communities to new contaminants. asm.org For instance, the degradation of p-nitrophenol and 4-nitrocatechol (B145892) by Arthrobacter protophormiae is encoded on a plasmid. asm.org

Predictive Modeling of Environmental Fate and Persistence

Predictive modeling is an essential tool for assessing the potential environmental risk of chemicals like 2,6-dichloro-N-ethyl-4-nitroaniline. These models use a compound's physicochemical properties and data from related substances to estimate its distribution, persistence, and potential for bioaccumulation.

The persistence of nitroaniline derivatives in the environment is influenced by several factors. The presence of a nitro group generally increases the stability of the aromatic ring, making it resistant to chemical and biological oxidation. researchgate.net The addition of chlorine atoms, as in 2,6-dichloro-4-nitroaniline (B1670479), further enhances this recalcitrance. semanticscholar.org

Key parameters used in environmental fate modeling include the soil sorption coefficient (Koc), Henry's Law constant, and biodegradation rate. For 4-nitroaniline, Koc values are relatively low (54-87), suggesting it is not expected to adsorb strongly to soil and sediment. nih.gov Its Henry's Law constant (1.26 x 10⁻⁹ atm-cu m/mole) indicates that volatilization from water or moist soil surfaces is not a significant fate process. nih.gov While screening tests suggest that 4-nitroaniline is generally resistant to biodegradation, specific microbial strains can be adapted to degrade it. researchgate.netnih.gov

The table below presents key environmental fate parameters for a related nitroaniline compound, which can be used to infer the behavior of 2,6-dichloro-N-ethyl-4-nitroaniline.

| Compound | Soil Sorption Coefficient (Koc) | Henry's Law Constant (atm-cu m/mole) | Biodegradation Potential | Reference |

| 4-Nitroaniline | 54 - 87 | 1.26 x 10⁻⁹ | Generally resistant, but adaptable by specific microbes | nih.gov |

Hydrolysis is not considered an important environmental fate process for compounds like 4-nitroaniline as they lack functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, photodegradation in the water column, through reactions with photochemically produced oxidants, may contribute to its transformation. nih.gov The low bioconcentration factor (BCF) of less than 10 for 4-nitroaniline suggests that its accumulation in aquatic organisms is low. nih.gov The presence of additional chlorine atoms and an N-ethyl group in 2,6-dichloro-N-ethyl-4-nitroaniline would likely increase its hydrophobicity and potential for bioaccumulation compared to 4-nitroaniline, while also potentially increasing its persistence.

Molecular Interactions and Structure Activity Relationships of 2,6 Dichloro N Ethyl 4 Nitroaniline Analogues

Elucidation of Molecular Recognition and Binding Site Interactions

The interaction of 2,6-dichloro-N-ethyl-4-nitroaniline and its analogues with biological macromolecules is a critical aspect of understanding their activity. The specific arrangement of substituents on the aniline (B41778) ring dictates the nature and strength of these interactions. The amino group, for instance, plays a significant role in the interaction with corresponding receptors. ajeee.co.in The molecular structure of these compounds, particularly the functional groups, has a profound influence on their interactions with biological targets. researchgate.net

Analysis of protein structures reveals distinct patterns in how halogenated ligands, such as those containing chlorine, interact with specific amino acids. nih.gov For instance, chlorine has been found to have a high propensity for interacting with leucine (B10760876) residues in proteins. nih.gov These interactions can be influenced by the electronic environment of the chlorine atoms. In 2,6-dichloro-4-nitroaniline (B1670479), the two chlorine atoms flank the amino group, creating a specific steric and electronic profile that influences its binding characteristics.

The nitro group, being strongly electron-withdrawing, significantly impacts the electron density distribution of the entire molecule. wikipedia.orgnih.gov This, in turn, affects how the molecule interacts with its binding partners. The interactions can occur through direct nucleophilic attack or single-electron transfer, forming a radical-ion pair. nih.gov The binding of aniline and its derivatives can also involve hydrophobic interactions with residues such as tyrosine. nih.gov

Structure-Activity Relationship (SAR) Analysis

Correlating Substituent Effects (Halogens, N-Alkyl, Nitro Group) with Chemical Reactivity and Interactions

The chemical reactivity and biological interactions of 2,6-dichloro-N-ethyl-4-nitroaniline analogues are intricately linked to the electronic and steric properties of their substituents.

Halogens: The presence and position of halogen atoms on the aniline ring significantly modulate the molecule's properties. Halogens are ortho- and para-directing deactivators in electrophilic aromatic substitution reactions. libretexts.org They are electron-withdrawing through the inductive effect but can donate electron density through resonance. libretexts.org This dual nature influences the reactivity of the aromatic ring. In the case of 2,6-dichloro-4-nitroaniline, the two chlorine atoms decrease the electron density of the ring, affecting its susceptibility to further reactions. libretexts.org The interaction of halogens with amino acid residues in proteins is also a key factor in molecular recognition. nih.gov Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can play a role in ligand-protein binding. nih.govrsc.orgcopernicus.org

Conformational Analysis and Steric Effects of Substituted Aniline Moieties

The three-dimensional shape, or conformation, of 2,6-dichloro-N-ethyl-4-nitroaniline and its analogues is a critical determinant of their biological activity. youtube.comslideshare.net The substituents on the aniline ring impose steric constraints that influence the preferred conformation of the molecule.

In substituted anilines, there is a balance between the pyramidal geometry of the amino group and the planarity favored by resonance with the aromatic ring. wikipedia.org Electron-withdrawing groups, like the nitro group, tend to make the amino group more planar. wikipedia.org The presence of bulky substituents at the ortho positions, such as the two chlorine atoms in 2,6-dichloro-4-nitroaniline, can force the amino and nitro groups to rotate out of the plane of the benzene (B151609) ring to minimize steric hindrance. rsc.org X-ray crystallography data for 2,6-dichloro-4-nitroaniline shows that both the amino and nitro groups are rotated out of the aromatic plane by approximately 7 degrees. rsc.org

This rotation affects the extent of electronic communication between the substituents and the aromatic ring, thereby influencing the molecule's reactivity and its ability to fit into a specific binding pocket. The rate of transformation of substituted anilines by microorganisms has been shown to correlate with the steric parameters of the substituents, with the van der Waals radius of the substituent group being a significant factor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. ucsb.edursc.orgsyntelly.com

Development of Predictive Models for Chemical Properties or Interactions

QSAR models are developed to predict various properties of nitroaromatic compounds, including their toxicity and mutagenicity. mdpi.comnih.govnih.gov These models are built using a set of molecular descriptors that quantify different aspects of the molecule's structure. The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds. researchgate.netresearchgate.net

For nitroaromatic compounds, QSAR models have been developed to predict their mutagenic activity and toxicity to various organisms. mdpi.com These models often incorporate descriptors related to hydrophobicity and electronic properties. mdpi.com For example, a study on the toxicity of nitroaromatic compounds to rats developed a QSAR model using seven 2D molecular descriptors that achieved a high correlation coefficient for both the training and test sets. nih.gov Another study on the mutagenicity of nitroaromatic compounds developed models that could be used for rapid and reliable prediction. nih.gov

| Endpoint | Model Type | Key Descriptors | Reported Statistics | Reference |

|---|---|---|---|---|

| Mutagenicity (TA98) | PLS | Quantum chemistry descriptors (∆Hf, CCR, EHOMO-1, ELUMO + EHOMO) | Q² = 0.711, R = 0.876 | mdpi.com |

| Toxicity to Scenedesmus vacuolatus | - | Quantum chemistry descriptors (EHUMO, ELUMO, KOW) and qnitro-N | R² = 0.9 | mdpi.com |

| Rat Acute Oral Toxicity (LD50) | Regression-based QSAR | Specific substructures | R²train = 0.719, R²test = 0.739 | mdpi.com |

| Mutagenicity (TA98) | 2D/3D-QSAR joint model | Hydrophobicity, ELUMO | R² = 0.835, Q²Loo = 0.672 | mdpi.com |

Application of Quantum Chemical Descriptors in QSAR Methodologies

Quantum chemical descriptors, which are derived from quantum mechanical calculations, are powerful tools in QSAR modeling because they can quantify the electronic properties of molecules with a high degree of accuracy. ucsb.eduresearchgate.net These descriptors provide insights into the reactivity and interaction potential of a molecule. ucsb.edu

Commonly used quantum chemical descriptors in QSAR studies of nitroaromatic compounds include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons. Molecules with higher EHOMO values are better electron donors. ucsb.edu

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is related to the molecule's ability to accept electrons. Molecules with lower ELUMO values are better electron acceptors and are generally more reactive towards nucleophiles. ucsb.edu The energy of the LUMO has been identified as a significant indicator of nitroaromatic mutagenicity. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. researchgate.net

Atomic Charges: The distribution of partial charges on the atoms of a molecule can indicate sites susceptible to electrostatic interactions. For example, the maximum net atomic charge at the nitro nitrogen (qnitro-N) has been shown to improve the predictive power of QSAR models for the toxicity of nitroaromatic compounds. mdpi.com

Computational and Theoretical Chemistry Approaches for 2,6 Dichloro N Ethyl 4 Nitroaniline

Quantum Chemical Calculations

Spectroscopic Property Prediction and Validation (IR, Raman, UV-Vis)

There are no available research findings on the prediction and validation of spectroscopic properties (IR, Raman, UV-Vis) for 2,6-dichloro-N-ethyl-4-nitroaniline through quantum chemical calculations. These studies are crucial for interpreting experimental spectra and understanding the vibrational and electronic transitions within the molecule.

Molecular Modeling and Simulation

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

No literature was found detailing molecular dynamics simulations of 2,6-dichloro-N-ethyl-4-nitroaniline. These types of simulations are instrumental in understanding how the molecule behaves in different solvent environments and exploring its various possible conformations over time.

Docking Studies for Potential Chemical Interaction Sites

There are no published docking studies for 2,6-dichloro-N-ethyl-4-nitroaniline. Docking studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery and understanding potential biological interactions.

Advanced Research Applications and Future Perspectives for 2,6 Dichloro N Ethyl 4 Nitroaniline

Role in Organic Synthesis as a Chemical Intermediate

While specific synthetic applications for 2,6-dichloro-N-ethyl-4-nitroaniline are not extensively documented, its structure points to its role as a building block in organic chemistry. Its parent compound, 2,6-dichloro-4-nitroaniline (B1670479) (Dichloran), is a well-established and important intermediate in the synthesis of a wide array of commercially significant molecules. google.comchemicalbook.com

2,6-dichloro-4-nitroaniline is synthesized from p-nitroaniline through chlorination, for instance, by using hydrochloric acid and an oxidizing agent like potassium chlorate (B79027) or hydrogen peroxide. prepchem.comwikipedia.org The N-ethyl group of the target compound can be introduced via N-alkylation of the parent aniline (B41778) derivative. wikipedia.org

The primary utility of 2,6-dichloro-4-nitroaniline lies in its function as a precursor for agrochemicals, pharmaceuticals, and, most notably, azo dyes. google.comthermofisher.comnbinno.com The presence of the amine group allows for diazotization, a key step in the production of azo dyes. The specific substitutions on the aromatic ring—two chlorine atoms and a nitro group—modify the electronic properties and, consequently, the color and stability of the resulting dyes. nbinno.com It is a key intermediate for producing Disperse Brown 1, among other dyes. chemicalbook.comwikipedia.org Furthermore, it serves as a starting material for synthesizing other important chemical intermediates, such as 3,5-dichloroaniline (B42879) and the pharmaceutical apraclonidine (B1662514) hydrochloride. google.comchemicalbook.com

| Precursor Compound | Resulting Product(s) | Application Area |

| 2,6-dichloro-4-nitroaniline | Disperse Brown 1, Disperse Orange 30, Disperse Yellow 163 | Azo Dyes |

| 3,5-dichloroaniline | Chemical Intermediate | |

| Apraclonidine hydrochloride | Pharmaceuticals | |

| Various Pesticides/Fungicides | Agrochemicals |

Contributions to Methodological Development in Analytical Chemistry

The detection and quantification of nitroanilines in various matrices, particularly in environmental samples, are crucial due to their classification as priority pollutants. researchgate.netthermofisher.com This has spurred the development of sensitive and efficient analytical methods. While methods specifically for 2,6-dichloro-N-ethyl-4-nitroaniline are not detailed, the techniques developed for the broader nitroaniline class are directly applicable.

Challenges in analyzing these compounds include their polarity and thermal instability, which can complicate traditional methods like Gas Chromatography (GC) by often requiring a time-consuming derivatization step. thermofisher.comchromatographyonline.com High-Performance Liquid Chromatography (HPLC) is a preferred alternative as it does not necessitate derivatization. thermofisher.comchromatographyonline.com To achieve the high sensitivity required for environmental monitoring, HPLC is frequently coupled with an extraction and pre-concentration step, such as Solid-Phase Extraction (SPE). On-line SPE-HPLC systems offer significant advantages, including full automation, reduced operator-related variability, and improved process control. thermofisher.com Other techniques employed for nitroaniline analysis include Capillary Zone Electrophoresis (CZE) and various spectrophotometric and electrochemical methods. researchgate.netthermofisher.com

| Analytical Method | Principle | Advantages | Challenges/Considerations |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | No derivatization needed; suitable for polar compounds. thermofisher.comchromatographyonline.com | Limited sensitivity for direct injection of low-concentration samples. thermofisher.com |

| On-line Solid-Phase Extraction (SPE) HPLC | Automated extraction and pre-concentration of analytes prior to HPLC separation. | High sensitivity, automation, time-saving, excellent reproducibility. thermofisher.comchromatographyonline.com | Requires specialized equipment and method development. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity for volatile analytes. | Often requires a derivatization step for polar, thermolabile compounds like nitroanilines. thermofisher.comchromatographyonline.com |

| Capillary Zone Electrophoresis (CZE) | Separation of ions based on their electrophoretic mobility in a capillary. | High separation efficiency, small sample volume. researchgate.net | Can be less robust than HPLC for complex matrices. |

| Spectrophotometry / Electrochemical Sensors | Measurement of light absorbance or electrochemical response. | Low cost, high speed. researchgate.net New sensor-based methods offer high sensitivity. 888chem.com | Can be susceptible to interference from matrix components. researchgate.net |

Exploration in Materials Science for Functional Applications

Substituted nitroanilines are of significant interest in materials science, primarily due to their "push-pull" electronic structure. researchgate.net These molecules contain an electron-donating group (the amine) and an electron-accepting group (the nitro group) connected by a conjugated π-system (the benzene (B151609) ring), which can lead to large molecular polarizability and non-linear optical (NLO) properties. researchgate.net

Research in this area has focused on incorporating nitroaniline-based chromophores into larger material frameworks. For instance, p-nitroaniline has been used to create organic-inorganic hybrid materials through sol-gel processes. researchgate.net In one approach, 4-fluoronitrobenzene is reacted with an amino-functionalized silane, and the resulting product is co-polymerized with tetraethoxysilane (TEOS) to create a chromophoric xerogel. researchgate.net Such materials, where the dye is covalently bonded to the inorganic silica (B1680970) matrix, are being explored for applications in pigments and sensing technologies. researchgate.net

The specific substituents on the aniline ring, such as the two chlorine atoms and the N-ethyl group in 2,6-dichloro-N-ethyl-4-nitroaniline, would fine-tune the electronic properties of the molecule. The electron-withdrawing nature of the chlorine atoms would further influence the push-pull system, potentially enhancing its properties for specific functional applications. ontosight.ai The electrospinning of polymers containing highly polarizable molecules like nitroanilines is another technique being explored to create functional organic materials with oriented nanocrystals for applications such as piezoelectric power generation. researchgate.net

Future Research Directions and Interdisciplinary Investigations of Substituted Nitroanilines

The field of substituted nitroanilines, including 2,6-dichloro-N-ethyl-4-nitroaniline, presents numerous opportunities for future research and interdisciplinary collaboration.

Organic and Medicinal Chemistry: A primary direction is the synthesis and characterization of novel substituted nitroaniline derivatives. By systematically altering the substituents on the aromatic ring and the amine nitrogen, new molecules with tailored properties can be designed. This has direct implications for medicinal chemistry, where aniline derivatives are known to possess a range of biological activities. ontosight.ai For example, modifying known pharmacophores with scaffolds like substituted anilines could lead to new therapeutic agents, as seen in the development of kinase inhibitors for cancer therapy. mdpi.com

Materials Science and Engineering: Future work will likely involve the incorporation of specifically designed nitroaniline derivatives into advanced materials. This includes the development of new polymers, coatings, and hybrid materials with enhanced NLO, piezoelectric, or fire-retardant properties. researchgate.netmdpi.com Understanding the structure-property relationships will be key to designing materials for high-performance applications in electronics and energy storage. mdpi.com

Analytical and Environmental Chemistry: As new substituted nitroanilines are synthesized and used, a corresponding need will arise for advanced analytical methods to detect them and their metabolic byproducts in the environment. 888chem.com Research into more sensitive, rapid, and field-deployable sensors and analytical techniques will be critical for monitoring and ensuring environmental safety. researchgate.net888chem.com Furthermore, developing greener and more sustainable synthetic routes for these industrially important chemicals is an ongoing goal in line with the principles of green chemistry. lookchem.com

The continued exploration of compounds like 2,6-dichloro-N-ethyl-4-nitroaniline and its relatives will be driven by these interdisciplinary efforts, bridging fundamental synthesis with applied science in medicine, materials, and environmental protection.

Q & A

Q. What solvent systems are optimal for studying the solubility of DCNA, and how do temperature and solvent polarity affect dissolution?

The solubility of DCNA is temperature-dependent and varies significantly across solvents. In pure solvents, the mole fraction solubility (278.15–323.15 K) ranks as: NMP > 1,4-dioxane > ethyl acetate > acetonitrile > n-butanol > n-propanol > ethanol > EG > isopropanol > methanol > cyclohexane > water . Methodology : Use the shake-flask equilibrium method under ambient pressure. Solvent selection should prioritize polarity and hydrogen-bonding capacity, with NMP being ideal for high solubility. Temperature increases enhance dissolution due to entropy-driven processes. Correlate data with models like the modified Apelblat equation or NRTL for thermodynamic insights .

Q. How can DCNA residues be detected in environmental samples with high sensitivity?

Two validated methods include:

- Colorimetry : Reduce DCNA to 2,6-dichloro-p-phenylenediamine, then oxidize in the presence of aniline to form a blue indamine dye (detection limit: ~0.1 ppm) .

- Gas Chromatography (GC) : Extract with benzene and analyze using electron-capture detection (ECD) or microcoulometry (sensitivity: 0.01 ppm). No cleanup is required for stone fruits or soil .

Advanced Research Questions

Q. How does DCNA’s molecular structure influence its physicochemical properties and reactivity?

The crystal structure (monoclinic, space group P21/c) reveals:

- Planar distortions : Amino and nitro groups rotate ~7° out of the aromatic plane.

- Bond hybridization : C–N(amino) = 1.358 Å (sp² hybridization), C–N(nitro) = 1.466 Å (sp³ hybridization).

These features affect resonance stabilization, solubility, and photostability. Computational modeling (DFT) can further elucidate electronic interactions .

Q. What mechanisms underlie luminescent sensor detection of DCNA, and how can sensitivity be optimized?

Cadmium-based MOFs (e.g., CdMOF-1/CdMOF-2) detect DCNA via:

- Competitive absorption : DCNA’s UV-Vis spectrum overlaps with MOF excitation bands.

- Photoinduced electron transfer (PET) : Electron-withdrawing nitro groups quench MOF fluorescence.

Detection limits : 0.12–0.36 μM. Enhance sensitivity by tuning MOF π-π interactions or using deuterated solvents to reduce background noise .

Q. How should researchers address contradictions in solubility data across different thermodynamic models?

Discrepancies arise from varying solvent-solute interaction assumptions. For example:

- NRTL model : Accounts for local composition effects in mixed solvents.

- Apelblat equation : Prioritizes temperature dependence.

Resolution : Validate models against experimental data (e.g., LSER analysis of solvent descriptors like dipolarity/polarizability). Use Akaike’s information criterion (AIC) to select the best-fit model .

Q. What experimental strategies ensure stable stock solutions of DCNA in ionic liquids for pH studies?

- Stock preparation : Dissolve 59.6 mg DCNA in 8.0453 g [BMIm][NTf2] to achieve 51.17 mM.

- Acid stability : Add HNTf2 incrementally to maintain constant pH-reporter concentration. Monitor via UV-Vis spectroscopy to avoid precipitation .

Q. How does preferential solvation in aqueous-organic mixtures affect DCNA’s partitioning behavior?

In aqueous NMP, isopropanol, acetonitrile, or n-propanol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.